molecular formula C8H6F3N3 B1441326 1-(Azidomethyl)-4-(trifluoromethyl)benzene CAS No. 222716-19-0

1-(Azidomethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1441326
CAS No.: 222716-19-0
M. Wt: 201.15 g/mol
InChI Key: VXPXDERWYBSJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azidomethyl)-4-(trifluoromethyl)benzene is a fluoroalkyl azide reagent that is active in copper-catalyzed azide-alkyne cycloaddition . It has a molecular formula of C7H4F3N3 and an average mass of 187.122 Da .


Synthesis Analysis

The synthesis of this compound involves several steps, including the use of Aurora Kinase, CDK APC, Microtubule/Tubulin, DNA/RNA Synthesis, Haspin Kinase, Chk FOX, DHFR, Casein Kinase, PLK, G-quadruplex, Mps1, LIMK, CRM1, PAK, PPAR, PTEN.


Molecular Structure Analysis

The molecular structure of this compound includes three hydrogen bond acceptors and two freely rotating bonds . The compound has a polar surface area of 12 Ų .


Physical and Chemical Properties Analysis

This compound has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has an ACD/LogP of 3.56, an ACD/LogD (pH 5.5) of 3.25, an ACD/BCF (pH 5.5) of 174.53, an ACD/KOC (pH 5.5) of 1400.67, an ACD/LogD (pH 7.4) of 3.25, an ACD/BCF (pH 7.4) of 174.53, and an ACD/KOC (pH 7.4) of 1400.67 .

Scientific Research Applications

Improved Synthesis Methods

  • The synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was improved using a batch process with high yield through nucleophilic substitution reactions. This method enhances safety by optimizing the process for a microcapillary tube reactor, reducing the formation of hazardous byproducts like hydrazoic acid (Kopach et al., 2009).

Synthesis of New Chemical Compounds

  • New 1,4-disubstituted 1,2,3-triazoles were synthesized using 1-(azidomethyl)benzene derivatives, showing potential for inhibiting acidic corrosion of steels (Negrón-Silva et al., 2013).
  • A method for synthesizing 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles was reported, which produced high regioselectivity and high yields without forming 1,5-disubstituted products (Hu et al., 2008).

Development of Novel Materials

  • Novel fluorine-containing polyetherimides were synthesized, demonstrating potential applications in advanced materials (Yu Xin-hai, 2010).

Azide-Modified Surfaces for Chemical Attachments

  • Azide-modified graphitic surfaces were prepared using iodine azide and underwent a "click" reaction with alkyne-terminated molecules, highlighting applications in surface chemistry (Devadoss & Chidsey, 2007).

Safety and Hazards

1-(Azidomethyl)-4-(trifluoromethyl)benzene is classified as Eye Irrit. 2, Flam. Liq. 2, Skin Irrit. 2, and STOT RE 1 . It has a flash point of -18.4 °F or -28 °C . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Azidomethyl)-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of trifluoromethyl groups to target molecules. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules. These interactions are crucial for studying enzyme mechanisms and developing new biochemical tools .

Cellular Effects

This compound has been shown to influence cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function. Additionally, its interaction with cell surface receptors and intracellular proteins can alter cell signaling dynamics, impacting various cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules through azide-alkyne cycloaddition reactionsThe trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool for studying enzyme inhibition, activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experiments and observations. Its degradation products may also influence cellular function, necessitating careful monitoring of experimental conditions to ensure accurate results .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. Low doses of the compound may enhance specific biochemical pathways without causing significant toxicity, while higher doses can lead to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage effects is crucial for optimizing its use in preclinical studies and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity and participate in redox reactions makes it a valuable tool for studying metabolic processes and identifying potential targets for drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications. These localization patterns are crucial for understanding its role in cellular processes and developing targeted therapeutic strategies .

Properties

IUPAC Name

1-(azidomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPXDERWYBSJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium azide (2.30 g, 35.4 mmol) was added to a solution of 4-(trifluoromethyl)benzyl bromide (4.26 g, 17.8 mmol) dissolved in dimethyl sulfoxide (15 mL) and stirred at ambient temperature overnight. The mixture was diluted with ethyl acetate, washed with water and brine, and dried over sodium sulfate. After filtration, the solvent was removed under reduced pressure to afford the title compound. The crude product was used in the next step without further characterization.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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